N-[(R)-Benzotriazol-2-yl(phenyl)methyl]aniline
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Overview
Description
N-[®-(2H-Benzotriazol-2-yl)(phenyl)methyl]aniline is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound features a benzotriazole moiety linked to an aniline group through a phenylmethyl bridge, making it a unique structure with potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[®-(2H-Benzotriazol-2-yl)(phenyl)methyl]aniline typically involves the reaction of benzotriazole with an appropriate aniline derivative. One common method is the nucleophilic substitution reaction where benzotriazole is reacted with a halogenated aniline in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 60°C to 100°C .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. Catalysts such as palladium or copper complexes may be used to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[®-(2H-Benzotriazol-2-yl)(phenyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzotriazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium hydride in DMF at 80°C.
Major Products Formed
Oxidation: Formation of N-[®-(2H-Benzotriazol-2-yl)(phenyl)methyl]nitrosoaniline.
Reduction: Formation of N-[®-(2H-Benzotriazol-2-yl)(phenyl)methyl]amine.
Substitution: Formation of various substituted benzotriazole derivatives.
Scientific Research Applications
N-[®-(2H-Benzotriazol-2-yl)(phenyl)methyl]aniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as an anticancer agent and as a drug delivery vehicle.
Industry: Used as a corrosion inhibitor in metalworking fluids and as a UV stabilizer in plastics.
Mechanism of Action
The mechanism of action of N-[®-(2H-Benzotriazol-2-yl)(phenyl)methyl]aniline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzotriazole moiety can also interact with metal ions, forming stable complexes that can modulate the activity of metalloproteins .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A simpler structure with similar stabilizing properties.
2-Phenylbenzotriazole: Similar in structure but lacks the aniline group.
N-Phenylbenzotriazole: Similar but with different substitution patterns.
Uniqueness
N-[®-(2H-Benzotriazol-2-yl)(phenyl)methyl]aniline is unique due to its specific combination of benzotriazole and aniline moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
167288-32-6 |
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Molecular Formula |
C19H16N4 |
Molecular Weight |
300.365 |
IUPAC Name |
N-[(R)-benzotriazol-2-yl(phenyl)methyl]aniline |
InChI |
InChI=1S/C19H16N4/c1-3-9-15(10-4-1)19(20-16-11-5-2-6-12-16)23-21-17-13-7-8-14-18(17)22-23/h1-14,19-20H/t19-/m1/s1 |
InChI Key |
RWFJFDMDAKSLIO-LJQANCHMSA-N |
SMILES |
C1=CC=C(C=C1)C(NC2=CC=CC=C2)N3N=C4C=CC=CC4=N3 |
Synonyms |
N ALPHA-DIPHENYLBENZOTRIAZOLEMETHAN- |
Origin of Product |
United States |
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